molecular formula C18H22N4O3S B2549580 4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034293-22-4

4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2549580
M. Wt: 374.46
InChI Key: NZHPFOHBQBOBCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide. For example, in the first paper, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . This process may be similar to the synthesis of the compound , which likely involves the formation of a pyrazolo[1,5-a]pyrazine ring system.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using techniques such as 1H NMR, 13C NMR, and HRMS spectra . These methods help in determining the positions of substituents on the phenyl ring and the overall molecular framework. The molecular structure of the compound would likely be analyzed using similar techniques to confirm the presence of the cyclopropyl group and the tetrahydropyrazolo[1,5-a]pyrazine moiety.

Chemical Reactions Analysis

The sulfonamide derivatives discussed in the papers are designed to interact with biological targets such as carbonic anhydrase isoenzymes. The chemical reactivity of these compounds is influenced by the substituents on the phenyl ring, which can affect their binding affinity and inhibitory potency . The compound may also undergo similar interactions with biological targets, and its reactivity could be studied through bioactivity assays and molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The papers do not provide detailed information on these properties, but they do mention the characterization of metal complexes of a related sulfonamide compound, which suggests that these compounds can form stable complexes with various metals . The compound may also form such complexes, and its physical and chemical properties could be studied through similar characterization techniques.

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a broader class of chemicals that have been the subject of extensive research due to their promising biological activities. For instance, the synthesis of new pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, has been explored for their antibacterial and antifungal activities. Such compounds have shown significant efficacy against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013). Additionally, the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been evaluated, further emphasizing the importance of this chemical class in developing new therapeutic agents (Sarvaiya et al., 2019).

Anticancer and Antitumor Activities

Research has also delved into the anticancer and antitumor potentials of pyrazole derivatives. Novel synthesis methods have been developed for pyrazoles that exhibit strong inhibitory actions against human carbonic anhydrases, enzymes implicated in various diseases including cancer. These findings underscore the therapeutic prospects of such compounds in oncology (Sapegin et al., 2018).

Antiviral Applications

The search for effective antiviral drugs has also benefited from research into pyrazole derivatives. Compounds within this class have been considered for their potential to treat viral infections, demonstrating the versatility and broad spectrum of biological activities associated with benzenesulfonamide-based pyrazoles (De Clercq, 2009).

Future Directions

The future directions for research on this compound and its derivatives could involve further exploration of their potential as therapeutic agents . More studies could be conducted to understand their mechanism of action, safety profile, and efficacy in different models .

properties

IUPAC Name

4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-20(2)26(24,25)16-7-5-14(6-8-16)18(23)21-9-10-22-15(12-21)11-17(19-22)13-3-4-13/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPFOHBQBOBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide

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